N-ethyl-4-iodobenzene-1-sulfonamide
Overview
Description
N-ethyl-4-iodobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C₈H₁₀INO₂S and a molecular weight of 311.14 g/mol . This compound is characterized by the presence of an ethyl group, an iodine atom, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
N-ethyl-4-iodobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
Target of Action
N-ethyl-4-iodobenzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial replication .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and bind to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid and ultimately halting bacterial replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As folic acid is necessary for the synthesis of nucleic acids, this deficiency hampers bacterial replication .
Pharmacokinetics
Sulfonamides in general are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial replication. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleic acids they need to replicate . This can lead to the death of the bacteria or halt their growth, depending on whether they are bactericidal or bacteriostatic .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-iodobenzene-1-sulfonamide typically involves the reaction of 4-iodobenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group in related compounds can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include primary or secondary amines.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-4-iodobenzene-1-sulfonamide
- N-propyl-4-iodobenzene-1-sulfonamide
- N-ethyl-4-bromobenzene-1-sulfonamide
Uniqueness
N-ethyl-4-iodobenzene-1-sulfonamide is unique due to the presence of the ethyl group and iodine atom, which confer distinct reactivity and binding properties compared to similar compounds. The iodine atom, in particular, enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and molecular biology .
Properties
IUPAC Name |
N-ethyl-4-iodobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJACKSCMEKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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